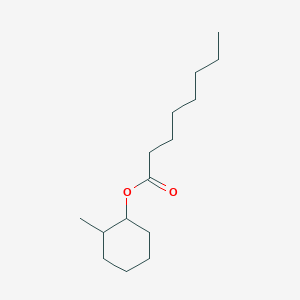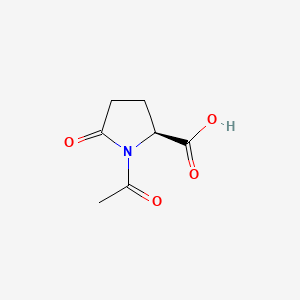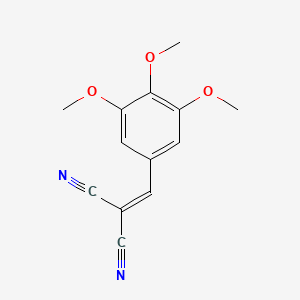
2-Methylcyclohexyl octanoate
Übersicht
Beschreibung
2-Methylcyclohexyl octanoate is a chemical compound that is part of the ester family. It has been identified in the essential oil of Helichrysum italicum, a Mediterranean plant . The essential oil of this plant is known for its complex composition, which includes a variety of esters, hydrocarbons, and oxygen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Environmental and Chemical Spill Analysis
The study of 2-Methylcyclohexyl octanoate's physicochemical properties aids in understanding its behavior in environmental incidents, such as chemical spills. For example, research on cis- and trans-(4-Methylcyclohexyl)methanol, a compound with similar characteristics, provided valuable insights into its solubility, partition coefficients, and behavior in aquatic environments, which is critical for managing environmental contamination and chemical spills (Dietrich et al., 2015).
Organic Chemistry and Synthesis
2-Methylcyclohexyl octanoate plays a role in various organic synthesis processes. For instance, its reactions with other chemicals can result in the formation of new compounds with potential applications in different fields of chemistry. Studies like the one on the reaction of 2-substituted cyclohexanones with tetracyanoethylene showcase the compound's role in producing new chemical structures (Sheverdov et al., 2002).
Industrial Applications
The compound's synthesis process and its application in industrial processes, such as in the hydrogen peroxide production by the anthraquinone process, are also significant. The utilization of 2-Methylcyclohexyl octanoate as a solvent in this process highlights its potential for improving efficiency and reducing costs in industrial applications (Yu Jiankun, 2011).
Chemical Ecology
In chemical ecology, compounds like 2-Methylcyclohexyl octanoate are studied for their role in natural processes and interactions. For example, the isolation and study of similar compounds from plants provide insights into their ecological roles and potential uses (El‐Seedi et al., 2001).
Catalysis and Polymerization
Research on the role of 2-Methylcyclohexyl octanoate-related compounds in catalysis and polymerization reveals their potential in material science and engineering. Studies like those on SnOct2-initiated polymerizations of lactide highlight the importance of such compounds in developing new materials and understanding polymerization mechanisms (Kricheldorf et al., 2000).
Analytical and Spectroscopy Studies
The compound's properties are also significant in analytical chemistry and spectroscopy studies. Investigations into its complexes and reactions help in understanding its behavior and potential applications in analytical methods (Chandra & Kumar, 2005).
Safety and Hazards
The safety data sheet for 2-Methylcyclohexanol, a related compound, indicates that it is a flammable liquid and vapor, and it is harmful if swallowed or inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to use only in a well-ventilated area . Similar precautions would likely apply to 2-Methylcyclohexyl octanoate.
Eigenschaften
IUPAC Name |
(2-methylcyclohexyl) octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-12-15(16)17-14-11-9-8-10-13(14)2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKUODGBHPRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282151 | |
| Record name | 2-methylcyclohexyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5726-25-0 | |
| Record name | NSC24734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylcyclohexyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)
![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)

